4-Chloro-6-fluoro-3-nitro-quinoline
Overview
Description
“4-Chloro-6-fluoro-3-nitro-quinoline” is a specialty product used in proteomics research . It has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 .
Synthesis Analysis
Quinoline and its derivatives are synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with chlorine, fluorine, and nitro groups attached . The average mass is 226.592 Da, and the monoisotopic mass is 225.994537 Da .
Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.
Scientific Research Applications
Synthesis and Derivative Development
Quinoxaline Derivatives : A study demonstrated the efficient synthesis of over 30 new quinoxaline derivatives with unique substitution patterns, which were derived from a polyfunctionalized starting compound. These derivatives were evaluated for their antimalarial activity, showcasing the potential of 4-Chloro-6-fluoro-3-nitro-quinoline derivatives in drug development (Maichrowski et al., 2013).
Fluorochrome Development : A novel fluorochrome combining quinoline and benzimidazole exhibited significant fluorescent performance and high sensitivity and selectivity for picric acid detection, indicating its utility in environmental monitoring and safety applications (Jiang et al., 2019).
Fluorescent Whiteners : Research into 6-nitro-2-chloroquinoxaline led to the synthesis of derivatives that serve as disperse dyes and fluorescent whiteners for polyester fibers, highlighting the compound's application in the textile industry (Rangnekar & Tagdiwala, 1986).
Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, was utilized as a multireactive building block for the solid-phase synthesis of various nitrogenous heterocycles, demonstrating its versatility in creating a wide range of biologically active molecules (Křupková et al., 2013).
Analytical and Sensory Applications
HPLC-Fluorescence : The potential of a related compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent for HPLC separation of chlorophenols was explored, providing a method for detecting and analyzing chlorophenol compounds in pharmaceuticals (Gatti et al., 1997).
Corrosion Inhibition : Quinoline derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, offering insights into materials protection in industrial applications (Lgaz et al., 2017).
Mechanism of Action
Quinolines, including “4-Chloro-6-fluoro-3-nitro-quinoline”, exhibit important biological activities. They are used extensively in the treatment of various diseases . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “4-Chloro-6-fluoro-3-nitro-quinoline” and similar compounds could be focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
4-chloro-6-fluoro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXABQYVUAKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445405 | |
Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-07-8 | |
Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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